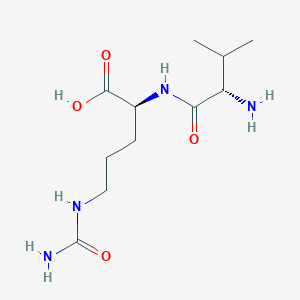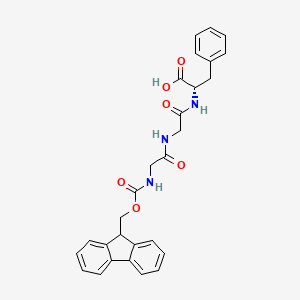
2-Iodoperfluoro(5-methyl-4-oxahexane)
Overview
Description
Scientific Research Applications
Chemistry of Polyfluorocarbanions
Nucleophilic iodofluorination of perfluorovinyl methyl and propyl ethers has been studied, with 1-iodoperfluoro-1-methoxyethane and related compounds being synthesized. This research demonstrates the potential of 2-iodoperfluoro compounds in the field of organofluorine chemistry, particularly in the synthesis of polyfluorocarbanions (Nazarenko et al., 1991).
Synthesis and Catalytic Activity of Ruthenium Complexes
Studies have explored the use of racemic per- and polyfluorooxaalkanoates, including 2-iodoperfluoro derivatives, in modifying ruthenium complexes. These complexes exhibit varied catalytic activities, highlighting the role of 2-iodoperfluoro compounds in catalysis (Lipovská et al., 2016).
Reactions with Halohydrocarbons
Iodoperfluoro-3-oxaundecylsulfonyl fluoride, a related compound, has shown reactivity with halohydrocarbons through organometallic intermediates. This research contributes to understanding the reactivity of iodoperfluoro compounds in organometallic chemistry (Omotowa et al., 1999).
Reactions with Perfluoronitroxides
The reactivity of perfluoronitroxides with 2-iodoperfluoro compounds has been investigated, revealing the formation of various cyclic adducts. These studies contribute to the understanding of interactions between perfluoronitroxides and iodoperfluoro compounds in synthetic chemistry (Arfaei & Smith, 1984).
Regiocontrolled Synthesis of Halo-Oxazines
Research on the regiocontrolled synthesis of halo-oxazines, including those with iodoperfluoro groups, highlights their potential applications in the synthesis of novel compounds, such as alpha-fluorovinyl ketones (Shatzmiller et al., 1986).
Diffractive Imaging in Molecules
In physical chemistry, diffractive imaging techniques have been applied to study the structural dynamics of molecules like 1,2-diiodotetrafluoroethane, related to 2-iodoperfluoro compounds. This research aids in understanding the photoexcited state dynamics of such molecules (Wilkin et al., 2019).
Stereoselective Dioxirane Hydroxylations
In the field of organic chemistry, the use of powerful oxidants like methyl(trifluoromethyl)dioxirane for stereoselective hydroxylations has been explored. This work highlights the role of fluorinated compounds, including iodoperfluoro derivatives, in selective oxidation reactions (D’Accolti et al., 2007).
Synthesis of Novel Geiparvarin Analogue
Research into the synthesis of novel compounds, such as a Geiparvarin analogue possessing a fluorinated segment, showcases the utility of iodoperfluoro compounds in medicinal chemistry and drug design (Amato & Calas, 2003).
properties
IUPAC Name |
1,1,1,2,3,3,3-heptafluoro-2-(1,1,2,3,3,3-hexafluoro-2-iodopropoxy)propane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F13IO/c7-1(20,3(9,10)11)6(18,19)21-2(8,4(12,13)14)5(15,16)17 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXKXUHPHNWSIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(OC(C(C(F)(F)F)(F)I)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60896562 | |
| Record name | 1,1,1,2,3,3,3-Heptafluoro-2-(1,1,2,3,3,3-hexafluoro-2-iodopropoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60896562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodoperfluoro(5-methyl-4-oxahexane) | |
CAS RN |
16005-45-1 | |
| Record name | 1,1,1,2,3,3,3-Heptafluoro-2-(1,1,2,3,3,3-hexafluoro-2-iodopropoxy)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16005-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,2,3,3,3-Heptafluoro-2-(1,1,2,3,3,3-hexafluoro-2-iodopropoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60896562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R)-5,5-dimethyloxolan-2-yl]methanol](/img/structure/B3106680.png)

![1-Bromo-9H-pyrido[3,4-b]indole](/img/structure/B3106683.png)


![tert-butylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B3106722.png)





![3-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]urea](/img/structure/B3106765.png)
